molecular formula C16H14INO B11176603 1-(2-Iodobenzoyl)-1,2,3,4-tetrahydroquinoline

1-(2-Iodobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11176603
M. Wt: 363.19 g/mol
InChI Key: XZCRELQWCKWNOJ-UHFFFAOYSA-N
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Description

1-(2-Iodobenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C17H12INO3. It belongs to the class of tetrahydroquinolines, which are bicyclic compounds containing a quinoline ring fused to a cyclohexane ring. The iodobenzoyl group (C6H4I) is attached to the tetrahydroquinoline core.

Preparation Methods

The synthesis of 1-(2-iodobenzoyl)-1,2,3,4-tetrahydroquinoline involves acylation of 6-methoxy-1H-indole-3-formaldehyde with the corresponding acyl chloride. Here’s the synthetic route:

  • Reagents:
    • 6-Methoxy-1H-indole-3-formaldehyde
    • Acyl chloride (e.g., benzoyl chloride)
  • Procedure:
    • Sodium hydride (NaH) is suspended in anhydrous N,N-dimethylformamide (DMF).
    • 6-Methoxy-1H-indole-3-formaldehyde is added to the NaH/DMF mixture.
    • The acyl chloride (e.g., benzoyl chloride) is then added dropwise.
    • The reaction proceeds, resulting in the formation of this compound.

Chemical Reactions Analysis

1-(2-Iodobenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions:

    Acylation: As described above, it participates in acylation reactions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles.

    Oxidation: Oxidation of the tetrahydroquinoline ring system may lead to various products.

Scientific Research Applications

This compound finds applications in several fields:

    Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It could be used in the synthesis of other compounds.

Mechanism of Action

The precise mechanism by which 1-(2-iodobenzoyl)-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs of this compound, its structural features make it distinct. Similar compounds include other iodobenzoyl-substituted quinolines or tetrahydroquinolines.

Properties

Molecular Formula

C16H14INO

Molecular Weight

363.19 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(2-iodophenyl)methanone

InChI

InChI=1S/C16H14INO/c17-14-9-3-2-8-13(14)16(19)18-11-5-7-12-6-1-4-10-15(12)18/h1-4,6,8-10H,5,7,11H2

InChI Key

XZCRELQWCKWNOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3I

Origin of Product

United States

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